Cas no 56176-31-9 (N-Dansyl-D-phenylalanine)

N-Dansyl-D-phenylalanine 化学的及び物理的性質
名前と識別子
-
- dansyl-D-phenylalanine free acid
- N-Dansyl-D-phenylalanine
- (2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-phenylpropanoic acid
- DANSYL-(D)-PHENYLALANINE(FREE ACID)
- Dansyl-(R)-phenylalanine
- Dansyl-D-Phe
- Dansyl-D-phenylalanine
- D-Dansylphenylalanine
- FT-0624425
- N-(1-dimethylamino-5-naphthalenesulfonyl)-D-phenylalanine
- N-[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]-D-phenylalanine
- SureCN9052993
- 56176-31-9
- SCHEMBL9052993
- DB-298747
-
- インチ: InChI=1S/C21H22N2O4S/c1-23(2)19-12-6-11-17-16(19)10-7-13-20(17)28(26,27)22-18(21(24)25)14-15-8-4-3-5-9-15/h3-13,18,22H,14H2,1-2H3,(H,24,25)/t18-/m1/s1
- InChIKey: GPIOGTIFRDHWSB-GOSISDBHSA-N
- ほほえんだ: CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O
計算された属性
- せいみつぶんしりょう: 398.13002836g/mol
- どういたいしつりょう: 398.13002836g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 625
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
N-Dansyl-D-phenylalanine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D180500-500mg |
N-Dansyl-D-phenylalanine |
56176-31-9 | 500mg |
$1378.00 | 2023-05-18 | ||
TRC | D180500-250mg |
N-Dansyl-D-phenylalanine |
56176-31-9 | 250mg |
$ 170.00 | 2023-09-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1948508-250mg |
((5-(Dimethylamino)naphthalen-1-yl)sulfonyl)-d-phenylalanine |
56176-31-9 | 98% | 250mg |
¥2616.00 | 2024-05-08 | |
TRC | D180500-2.5g |
N-Dansyl-D-phenylalanine |
56176-31-9 | 2.5g |
$1303.00 | 2023-05-18 | ||
TRC | D180500-50mg |
N-Dansyl-D-phenylalanine |
56176-31-9 | 50mg |
$173.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-391601-250 mg |
N-Dansyl-D-phenylalanine, |
56176-31-9 | 250MG |
¥2,482.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-391601-250mg |
N-Dansyl-D-phenylalanine, |
56176-31-9 | 250mg |
¥2482.00 | 2023-09-05 |
N-Dansyl-D-phenylalanine 関連文献
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
N-Dansyl-D-phenylalanineに関する追加情報
N-Dansyl-D-Phenylalanine (CAS No. 56176-31-9): An Overview of Its Properties, Applications, and Recent Research
N-Dansyl-D-Phenylalanine (CAS No. 56176-31-9) is a derivative of the amino acid D-phenylalanine, modified by the dansyl group. This compound is widely used in various biochemical and pharmaceutical applications due to its unique properties and high fluorescence. The dansyl group, known for its strong fluorescence under UV light, makes N-Dansyl-D-Phenylalanine an excellent tool for detecting and quantifying peptides and proteins in complex biological samples.
The chemical structure of N-Dansyl-D-Phenylalanine consists of a dansyl moiety attached to the amino group of D-phenylalanine. The dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) is a well-known fluorescent label that exhibits strong emission at around 520 nm when excited at 330 nm. This high fluorescence intensity and stability make N-Dansyl-D-Phenylalanine particularly useful in bioanalytical methods such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE).
In recent years, the use of N-Dansyl-D-Phenylalanine has expanded beyond traditional analytical applications. Researchers have explored its potential in various fields, including drug discovery, protein engineering, and biotechnology. For instance, a study published in the Journal of Chromatography A demonstrated the effectiveness of N-Dansyl-D-Phenylalanine in enhancing the detection sensitivity of low-abundance peptides in complex mixtures. This advancement has significant implications for proteomics research, where accurate quantification of proteins is crucial for understanding biological processes and disease mechanisms.
Another area where N-Dansyl-D-Phenylalanine has shown promise is in the development of fluorescent probes for live-cell imaging. The high photostability and low cytotoxicity of the dansyl group make it an ideal label for monitoring cellular processes in real-time. A recent study in the Biochemical Journal reported the use of N-Dansyl-D-Phenylalanine-labeled peptides to track protein-protein interactions within living cells. This approach provides valuable insights into the dynamic nature of cellular signaling pathways and can aid in the identification of novel therapeutic targets.
The synthesis of N-Dansyl-D-Phenylalanine involves a straightforward reaction between D-phenylalanine and dansyl chloride in an aqueous buffer solution. The resulting product is typically purified by recrystallization or chromatographic techniques to ensure high purity and consistent performance in downstream applications. The ease of synthesis and availability of starting materials make N-Dansyl-D-Phenylalanine an accessible reagent for both academic and industrial laboratories.
In addition to its analytical and imaging applications, N-Dansyl-D-Phenylalanine has been investigated for its potential as a chiral building block in asymmetric synthesis. The presence of the chiral center in D-phenylalanine allows for the creation of enantiomerically pure compounds, which are essential in pharmaceutical development. A study published in the Tetrahedron: Asymmetry highlighted the use of N-Dansyl-D-Phenylalanine as a chiral auxiliary in the synthesis of biologically active molecules, demonstrating its utility in creating complex organic structures with high enantioselectivity.
The safety profile of N-Dansyl-D-PhenylAlanine is another important consideration for its widespread use. While it is generally considered safe for laboratory use when proper handling protocols are followed, it is important to note that exposure to high concentrations or prolonged contact may pose health risks. Therefore, appropriate personal protective equipment (PPE) should be used when handling this compound to ensure laboratory safety.
In conclusion, N-Dansyl-D-Phenyalanine (CAS No. 56176-31-9) is a versatile compound with a wide range of applications in biochemistry, pharmaceuticals, and biotechnology. Its unique properties, including high fluorescence intensity and stability, make it an invaluable tool for researchers working on complex biological systems. As ongoing research continues to uncover new uses and applications for this compound, its importance in modern scientific endeavors is likely to grow even further.
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